molecular formula C47H45FN6O17 B10857337 Mal-Gly-PAB-Exatecan-D-glucuronic acid

Mal-Gly-PAB-Exatecan-D-glucuronic acid

Cat. No.: B10857337
M. Wt: 984.9 g/mol
InChI Key: UNHOOUVLRYPIIK-VBWIOPQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-Gly-PAB-Exatecan-D-glucuronic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the glucuronic acid derivative, followed by the conjugation of the Exatecan moiety. The final steps involve the attachment of the Mal-Gly-PAB linker, which facilitates the formation of the ADC .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis in controlled environments, with careful monitoring of reaction parameters such as temperature, pH, and solvent composition . The final product is subjected to rigorous quality control measures to ensure its suitability for use in ADC synthesis .

Chemical Reactions Analysis

Types of Reactions

Mal-Gly-PAB-Exatecan-D-glucuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure optimal yields .

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-Gly-PAB-Exatecan-D-glucuronic acid stands out due to its unique combination of the Exatecan moiety and the glucuronic acid moiety. This combination enhances its solubility, stability, and efficacy in ADC synthesis, making it a valuable compound in targeted cancer therapy .

Properties

Molecular Formula

C47H45FN6O17

Molecular Weight

984.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H45FN6O17/c1-3-47(67)24-13-29-37-22(16-54(29)42(62)23(24)18-68-45(47)65)36-26(6-5-21-19(2)25(48)14-28(51-37)35(21)36)52-46(66)69-17-20-4-7-30(70-44-40(61)38(59)39(60)41(71-44)43(63)64)27(12-20)50-32(56)15-49-31(55)10-11-53-33(57)8-9-34(53)58/h4,7-9,12-14,26,38-41,44,59-61,67H,3,5-6,10-11,15-18H2,1-2H3,(H,49,55)(H,50,56)(H,52,66)(H,63,64)/t26-,38-,39-,40+,41-,44+,47-/m0/s1

InChI Key

UNHOOUVLRYPIIK-VBWIOPQNSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O

Origin of Product

United States

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